Azidocillin(1-)

alveolar serum penetration dental surgery antibiotic prophylaxis mandibular osteitis

Researchers needing a β-lactam probe with a bioorthogonal handle often face multi-step synthesis when modifying ampicillin or penicillin V. Azidocillin(1-) eliminates this bottleneck by natively carrying an azide group ready for CuAAC click chemistry. • 4-17× higher alveolar serum levels than erythromycin/doxycycline for jawbone PK models • 48% higher middle-ear effusion concentration vs. ampicillin at 2 h • First-order intestinal absorption kinetics-predictable oral dose proportionality • ≥98% purity sodium salt; shipped ambient for immediate probe conjugation or PK/PD studies.

Molecular Formula C16H16N5O4S-
Molecular Weight 374.4 g/mol
Cat. No. B1257937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzidocillin(1-)
Molecular FormulaC16H16N5O4S-
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=[N+]=[N-])C(=O)[O-])C
InChIInChI=1S/C16H17N5O4S/c1-16(2)11(15(24)25)21-13(23)10(14(21)26-16)18-12(22)9(19-20-17)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,18,22)(H,24,25)/p-1/t9-,10-,11+,14-/m1/s1
InChIKeyODFHGIPNGIAMDK-NJBDSQKTSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azidocillin(1-) Overview and Properties


Azidocillin(1-) (CHEBI:51762) is the penicillinate anion—the conjugate base of azidocillin—a semi-synthetic, acid-stable, narrow-spectrum β-lactam antibiotic of the benzylpenicillin class [1]. Its molecular formula is C₁₆H₁₆N₅O₄S⁻ (monoisotopic mass 374.09 Da) [2]. Originally patented by Beecham (now GSK) in 1966, azidocillin was developed as an orally bioavailable penicillin with a distinctive α-azidophenylacetyl side chain that confers acid stability, enabling both oral and parenteral administration [3]. The compound is formulated as its sodium (CAS 35334-12-4) or potassium salt and has been historically deployed against Gram-positive and selected Gram-negative respiratory, urinary, and soft-tissue pathogens, as well as in veterinary feed-additive applications . Although no longer in widespread contemporary clinical use, azidocillin(1-) retains significant value as a research tool—particularly owing to its azide moiety, which enables bioorthogonal click chemistry—and as a reference standard in pharmacokinetic and tissue-penetration studies where its behaviour diverges measurably from ampicillin, penicillin V, and benzylpenicillin .

Bioorthogonal azide handle for CuAAC click-chemistry probe synthesis
Acid-stable oral penicillin scaffold with passive first-order absorption kinetics
Distinct tissue penetration profile reported vs ampicillin and penicillin V in model systems

Azidocillin(1-) Differentiation from Other Penicillins


Although azidocillin, ampicillin, and penicillin V all share the β-lactam pharmacophore and inhibit penicillin-binding proteins (PBPs), equating them in procurement decisions ignores quantitatively distinct behaviour in tissue penetration, target-site persistence, metabolic handling, and chemical derivatisation potential. Azidocillin achieves alveolar serum concentrations that are 4- to 17-fold higher than erythromycin and doxycycline in the same surgical model [1]; it attains and sustains middle-ear effusion levels exceeding ampicillin's despite a higher mg/kg dose of the comparator [2]; it eradicates Haemophilus influenzae in clinical scarlet fever where penicillin V fails to prevent its emergence [3]; its intestinal absorption follows pure first-order kinetics rather than the saturable carrier-mediated kinetics of aminopenicillins [4]; and it undergoes substantially less biliary excretion of biologically active drug than ampicillin (13% vs 44%) [5]. Critically, azidocillin(1-) carries a bioorthogonal azide group absent from ampicillin and penicillin V, making it the only member of this comparator set that can serve as a click-chemistry handle for probe synthesis, target engagement studies, and imaging applications . These differences are not incremental—they are categorical and quantifiable, and they directly determine which compound is fit for a given experimental or industrial purpose.

Tissue penetration mismatch
Alveolar and middle-ear concentrations up to 17-fold higher than erythromycin or doxycycline in reported models; ampicillin and penicillin V may not achieve comparable compartmental levels.
Metabolic and biliary handling differs
Active biliary drug output ~13% for azidocillin vs 44% for ampicillin; hepatic degradation profile may shift gut-microbiome exposure interpretation.
Absence of bioorthogonal azide group
Only azidocillin carries an intrinsic click-chemistry handle; ampicillin, penicillin V and benzylpenicillin lack any reactive group for probe or pull-down applications.

Azidocillin(1-) Head-to-Head Evidence


Dental Alveolar Serum Penetration

In a direct head-to-head clinical pharmacokinetic study of 42 patients undergoing oral surgery, azidocillin achieved a maximal concentration in dental alveolar serum of 6.0–12.0 μg/ml following a single oral dose, compared with erythromycin at 0.7–1.3 μg/ml, doxycycline at 2.8–3.6 μg/ml, and clindamycin at 2.0–2.8 μg/ml [1]. The systemic serum concentrations exceeded alveolar serum concentrations for all four antibiotics, but the absolute azidocillin alveolar levels were high enough to inhibit virtually all bacterial strains isolated from mandibular osteitis cases, including anaerobic organisms [1]. This represents a 4.6-fold to 17.1-fold advantage in local target-site concentration over the next-best comparator, depending on which antibiotic and which end of the observed range is used for calculation.

Alveolar penetration
Head-to-head
Azidocillin 6.0–12.0 μg/ml vs erythromycin 0.7–1.3, doxycycline 2.8–3.6, clindamycin 2.0–2.8 μg/ml (single oral dose).
Supports surgical-site penetration endpoint interpretation.
42 oral surgery patients; agar-well diffusion assay.
alveolar serum penetration dental surgery antibiotic prophylaxis mandibular osteitis

Middle Ear Effusion Penetration and Persistence

In a direct comparative study of middle ear effusion penetration, azidocillin (15 mg/kg single oral dose) produced effusion concentrations of 1.56 ± 0.44 μg/ml at 1 hour and 3.21 ± 0.87 μg/ml at 2 hours, while ampicillin (10 mg/kg single oral dose) yielded 1.15 ± 0.23 μg/ml at 1 hour and 2.17 ± 0.46 μg/ml at 2 hours [1]. Notably, azidocillin remained detectable in effusion fluid at 0.84 ± 0.13 μg/ml after 12 hours, whereas ampicillin data were reported to 8 hours (1.09 ± 0.22 μg/ml) [1]. Both antibiotics exhibited longer residence in middle ear secretion than in blood, but the superior peak concentration and extended persistence of azidocillin supported twice-daily dosing in acute otitis media [1]. This tissue retention profile is a function of the drug's higher protein binding (~80–84%) and the lipophilic character of its azidophenylacetyl side chain [2].

Middle ear effusion
Head-to-head
2 h: 3.21±0.87 μg/ml (azidocillin 15 mg/kg) vs 2.17±0.46 μg/ml (ampicillin 10 mg/kg); detectable at 12 h (0.84 μg/ml).
Supports middle-ear tissue persistence endpoint context.
Tympanocentesis; Sarcina lutea microbiological assay.
otitis media pharmacokinetics middle ear effusion tissue persistence bacterial infection

Eradication of Haemophilus influenzae in Scarlet Fever

In a double-blind study of 183 patients with scarlet fever, azidocillin (potassium salt of 6-D-α-azidophenylacetamido-penicillanic acid) was compared directly with penicillin V [1]. While overall clinical efficacy for the streptococcal infection was comparable between the two treatments, a critical microbiological divergence emerged: azidocillin eradicated Haemophilus influenzae in patients with concomitant H. influenzae infection, whereas penicillin V did not prevent the emergence of H. influenzae during the treatment course [1]. Furthermore, among penicillin V-treated patients, there was a distinct correlation between post-discharge upper respiratory tract disease and persistent carriage of β-haemolytic streptococci; no such correlation was found among azidocillin-treated patients [1]. No side effects were attributable to azidocillin across the 97-patient main cohort or the 79-patient pilot series (176 total azidocillin-exposed patients) [1].

H. influenzae eradication
Trial context
Azidocillin eradicated H. influenzae in all concomitant infections; penicillin V did not prevent emergence.
Supports H. influenzae coverage endpoint in mixed respiratory models.
Double-blind, 183 patients with scarlet fever.
scarlet fever Haemophilus influenzae eradication penicillin V comparator double-blind clinical trial

First-Order Intestinal Absorption Kinetics

In a comparative rat intestinal perfusion study across five β-lactam antibiotics (amoxicillin, ampicillin, epicillin, cyclacillin, and azidocillin), absorption rate constants were estimated at five dose levels (10–1000 μg/ml) and three kinetic models were fitted to the experimental data [1]. According to the Akaike Information Criterion (AIC) test, azidocillin was the only compound in the series for which first-order kinetics was statistically selected as the best-fit model [1]. In contrast, amoxicillin and ampicillin absorption were best described by combined first-order and Michaelis-Menten kinetics (indicating a saturable carrier-mediated component), while cyclacillin and epicillin followed pure Michaelis-Menten kinetics [1]. This indicates that azidocillin—the sole non-aminopenicillin in the panel—is absorbed predominantly via passive diffusion, making its oral absorption less susceptible to saturation, competitive inhibition by co-administered compounds, or genetic variability in intestinal peptide transporters compared with ampicillin or amoxicillin.

Absorption kinetics
Method context
First-order kinetics (AIC selected); ampicillin and amoxicillin required combined or Michaelis-Menten models.
Passive diffusion mechanism reduces absorption saturation risk.
Rat in situ perfusion; 10–1000 μg/ml dose range.
intestinal absorption kinetics first-order vs Michaelis-Menten rat in situ perfusion aminopenicillin comparator

Biliary Excretion Profile

In a head-to-head study using ³⁵S-radiolabelled penicillins administered intravenously to rats with ligated renal pedicles, the biliary excretion of biologically active (microbiologically assayable) drug was 13% of the administered dose for azidocillin, compared with 44% for ampicillin and 19% for benzylpenicillin [1]. Total radioactivity excreted into bile was of similar magnitude for all three compounds (65–72% of dose), but chromatographic analysis revealed that a larger fraction of azidocillin and benzylpenicillin was excreted as inactive penicilloic acid metabolites, whereas ampicillin was excreted predominantly as intact active drug [1]. Incubation studies with rat liver slices confirmed that ampicillin was more stable to hepatic degradation than azidocillin or benzylpenicillin [1]. The authors attributed this difference to the higher hydrophobicity and protein binding of the azidophenylacetyl side chain, which predisposes azidocillin to more extensive hepatic biotransformation and consequently lower biliary output of active compound [1].

Biliary excretion
Head-to-head
Active drug in bile: 13% (azidocillin) vs 44% (ampicillin) and 19% (benzylpenicillin).
Lower active biliary output may reduce gut-microbiome exposure in models.
35S-labeled; rat ligated renal pedicles, 6 h collection.
biliary excretion enterohepatic circulation penicillin metabolism rat model

Azide Bioorthogonal Handle for Click Chemistry

Azidocillin bears a primary azide (–N₃) group on its α-phenylacetyl side chain, a structural feature absent from all major comparator penicillins including ampicillin, amoxicillin, penicillin V, and benzylpenicillin . This azide moiety renders azidocillin competent for copper-catalysed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-bearing molecules . Strain-promoted azide-alkyne cycloaddition (SPAAC) is also theoretically feasible, enabling copper-free bioorthogonal conjugation. In contrast, ampicillin, penicillin V, and benzylpenicillin lack any bioorthogonal reactive group and cannot participate in click chemistry without prior synthetic derivatisation. This makes azidocillin uniquely suited for applications requiring fluorescent tagging, affinity probe construction, target engagement pull-down experiments, or metabolic labelling of bacterial peptidoglycan—all while retaining on-target antibacterial activity, since the azide group is on the side chain rather than the β-lactam pharmacophore [1].

Click-chemistry handle
Class-level
Primary azide (–N₃) on α-phenylacetyl side chain; absent in ampicillin, penicillin V, benzylpenicillin.
Enables CuAAC probe synthesis without custom derivatisation.
Binary structural feature; azidocillin C₁₆H₁₇N₅O₄S vs ampicillin C₁₆H₁₉N₃O₄S.
click chemistry CuAAC bioorthogonal chemistry azide-alkyne cycloaddition antibiotic probe synthesis

Azidocillin(1-) Application Scenarios


Dental and Maxillofacial Surgery Prophylaxis

Azidocillin's 4.6- to 17.1-fold superiority in dental alveolar serum concentration over erythromycin, doxycycline, and clindamycin [1] makes it the penicillin of choice for pharmacokinetic studies modelling antibiotic penetration into jawbone surgical sites. Researchers developing local delivery systems (e.g., implant coatings, bone cements, or biodegradable microspheres) for mandibular osteitis prophylaxis benefit from azidocillin's uniquely high compartmental levels, which provide a wide analytical detection window and robust dose-response characterisation.

Otitis Media PK/PD Modelling

Azidocillin's 48% higher 2-hour middle ear effusion concentration versus ampicillin and its 12-hour persistence at 0.84 μg/ml [1] support its use in otitis media PK/PD studies where extended dosing intervals are desired. The documented twice-daily clinical adequacy in acute otitis media enables experimental protocols with reduced animal handling frequency in veterinary models or simplified human volunteer study designs.

Polymicrobial Respiratory Infection Models

The demonstrated ability of azidocillin to eradicate Haemophilus influenzae—where penicillin V fails to prevent its emergence—validated in a 183-patient double-blind scarlet fever trial [1] positions azidocillin as a research standard for dual-pathogen respiratory infection models (Streptococcus pyogenes + H. influenzae). This is particularly relevant for laboratories investigating antibiotic effects on polymicrobial biofilms or upper respiratory tract microbiome dynamics.

Click-Chemistry β-Lactam Probe Synthesis

Azidocillin(1-) is the only oral penicillin scaffold that natively carries a bioorthogonal azide handle for CuAAC click chemistry [1]. This eliminates the need for de novo synthetic introduction of a reactive group when preparing fluorescent antibiotic probes, biotinylated pull-down reagents, or activity-based protein profiling (ABPP) tools targeting penicillin-binding proteins. Laboratories engaged in β-lactam target identification, resistance mechanism elucidation, or bacterial imaging can procure azidocillin(1-) as a pre-functionalised building block, accelerating probe development timelines compared with starting from ampicillin or penicillin V, which require multi-step azide installation.

Veterinary Feed-Additive Formulation

Azidocillin's first-order intestinal absorption kinetics [1]—distinct from the saturable, carrier-mediated absorption of aminopenicillins—combined with its acid stability and documented use as a veterinary feed additive (including for mastitis in dairy herds) [2], make it a suitable candidate for oral formulation research in livestock where predictable dose proportionality across a wide dosage range is essential. The passive absorption mechanism reduces the risk of bioavailability saturation at high feed-grade inclusion rates.

Application
Selection Property
Validation Focus
Dental surgery antibiotic penetration studies
Reported alveolar serum concentration profile
Surgical-site tissue concentration endpoint
Middle ear PK/PD research models
Reported middle ear effusion persistence
Tissue residence time and dosing-interval interpretation
Polymicrobial respiratory infection models (S. pyogenes + H. influenzae)
Reported H. influenzae eradication in dual-pathogen context
H. influenzae coverage endpoint interpretation
Click-chemistry β-lactam probe synthesis
Intrinsic azide bioorthogonal handle
CuAAC conjugation efficiency and activity retention
Oral formulation research in livestock
First-order passive absorption kinetics
Dose-proportionality and feed-grade absorption prediction
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